![molecular formula C8H4Br2N2 B1596595 2,3-Dibromoquinoxaline CAS No. 23719-78-0](/img/structure/B1596595.png)
2,3-Dibromoquinoxaline
Overview
Description
2,3-Dibromoquinoxaline is a heterocyclic organic compound with the chemical formula C8H4Br2N2. It is a well-known building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. In recent years, 2,3-dibromoquinoxaline has gained significant attention due to its potential applications in scientific research, particularly in the field of neuroscience.
Scientific Research Applications
- Indolo [2,3-b]quinoxaline derivatives play a crucial role in optoelectronic devices. They serve as sensitizers, semiconductors, light-emitting materials, and sensor components . Researchers have synthesized these derivatives using various methods, including transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization.
- Notably, the condensation reactions of isatin with o-phenylenediamine have been widely employed for indolo [2,3-b]quinoxaline synthesis. Brønsted acids (e.g., acetic, formic, or hydrochloric acid) often act as catalysts in these reactions .
- The indolo [2,3-b]quinoxaline framework appears in many biologically active compounds. These derivatives exhibit antiviral, antitumor, and antidiabetic properties .
- Researchers have proposed effective routes for obtaining N-substituted 6H-indolo[2,3-b]quinoxalines . For instance, a recent study introduced a tandem ortho-C–H functionalization reaction using Ru(II) as a catalyst, leading to biologically relevant products .
- A two-step procedure involving Suzuki cross coupling of 2,3-dibromoquinoxaline with 2-bromophenylboronic acid followed by annulation has been used to prepare fluorescent indoloquinoxalines. These compounds find applications in fluorescence-based studies .
- Researchers have synthesized a series of indolo [2,3-b]quinoxaline derivatives from 2,3-dibromoquinoxaline . These derivatives exhibit varying HOMO energy levels and band gaps, making them interesting for electronic applications .
Materials Science and Optoelectronics
Biologically Active Compounds
Fluorescent Indoloquinoxalines
Synthesis and Physical Properties
Mechanism of Action
Target of Action
It’s known that quinoxaline derivatives, including 2,3-dibromoquinoxaline, have been widely studied for their potential applications in materials science and medicinal chemistry . They are used in various optoelectronic devices and are a common structural motif in numerous biologically active compounds that exhibit antiviral, antitumor, and antidiabetic activity .
Mode of Action
It’s known that the compound can be efficiently synthesized from 2,3-dibromoquinoxaline by two pathways, involving pd-catalyzed two-fold c–n coupling and c–h activation reactions . This suggests that the compound might interact with its targets through similar chemical reactions.
Biochemical Pathways
Given the compound’s potential applications in medicinal chemistry, it’s plausible that it might affect various biochemical pathways related to antiviral, antitumor, and antidiabetic activity .
Result of Action
Given its potential applications in medicinal chemistry, it’s likely that the compound exerts its effects at the molecular and cellular levels, possibly through interactions with specific targets related to antiviral, antitumor, and antidiabetic activity .
Action Environment
It’s known that the compound can be synthesized under certain conditions, such as pd-catalyzed reactions , suggesting that its action might be influenced by specific chemical environments.
properties
IUPAC Name |
2,3-dibromoquinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2/c9-7-8(10)12-6-4-2-1-3-5(6)11-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZDMKSVSNFQSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10347771 | |
Record name | 2,3-Dibromoquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10347771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromoquinoxaline | |
CAS RN |
23719-78-0 | |
Record name | 2,3-Dibromoquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10347771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dibromoquinoxaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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